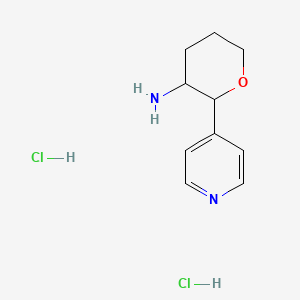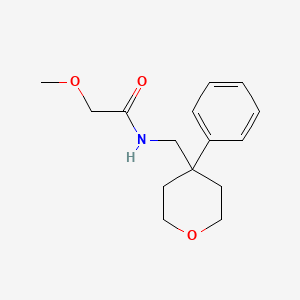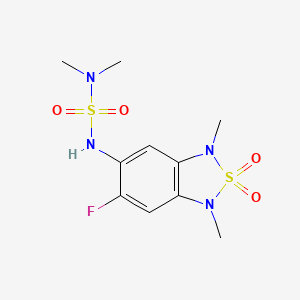
N-(2,6-Dimetilfenil)-2-metoxiacetamida
Descripción general
Descripción
“N-(2,6-Dimethylphenyl)-2-methoxyacetamide” is a N-acyl-L-amino acid . It has a molecular formula of C14H19NO4 . The IUPAC name for this compound is (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid .
Molecular Structure Analysis
The molecular structure of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” can be represented by its IUPAC name (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid . The InChI representation of the compound is InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(C11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” include a molecular weight of 265.30 g/mol . The compound has a computed XLogP3 of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se han sintetizado derivados de N-(2,6-Dimetilfenil)-2-metoxiacetamida y se han evaluado para determinar su actividad antibacteriana . Esto es particularmente importante en el escenario actual donde la resistencia a los antimicrobianos está aumentando drásticamente .
Actividad Antifúngica
Estos compuestos también han mostrado una actividad antifúngica significativa . Esto podría conducir potencialmente al desarrollo de nuevos fármacos antifúngicos, que son necesarios debido a la creciente resistencia de los hongos a los agentes antifúngicos existentes .
Actividad Antihelmíntica
Se ha encontrado que los derivados de this compound exhiben actividad antihelmíntica . Los medicamentos antihelmínticos se utilizan para tratar infecciones causadas por gusanos parásitos, y el descubrimiento de nuevos medicamentos antihelmínticos es crucial debido al desarrollo de resistencia por parte de los parásitos a los medicamentos existentes .
Detección de Huellas Dactilares
Curiosamente, uno de los compuestos sintetizados exhibe buena adherencia y ritmo de los dedos sin polvo denso . Este compuesto se puede utilizar para detectar huellas dactilares en todo tipo de superficies planas, lo que lo hace útil en investigaciones forenses .
Interacción con el Sistema Endocannabinoide
Se ha estudiado this compound por sus posibles propiedades terapéuticas en una variedad de sistemas biológicos. Un área de investigación se ha centrado en su capacidad de interactuar con el sistema endocannabinoide, que participa en la regulación de una variedad de procesos fisiológicos, incluido el dolor, el estado de ánimo y el apetito.
Preparación de β-ciclodextrinas Derivatizadas
El isocianato de 2,6-dimetilfenilo, un compuesto relacionado, se ha utilizado en la preparación de β-ciclodextrinas derivatizadas . Estas β-ciclodextrinas derivatizadas se utilizan como fase estacionaria quiral en cromatografía líquida de fase normal .
Síntesis de Tris (2,6-dimetilfenilimido)metilrenio (VII)
El isocianato de 2,6-dimetilfenilo también se ha utilizado en la síntesis de tris (2,6-dimetilfenilimido)metilrenio (VII) . Este compuesto tiene aplicaciones potenciales en diversas áreas de la química .
Síntesis de 1-(2-isopropilfenil)-3-(2,6-dimetilfenil)urea
Otra aplicación del isocianato de 2,6-dimetilfenilo es en la síntesis de 1-(2-isopropilfenil)-3-(2,6-dimetilfenil)urea . Este compuesto podría tener aplicaciones potenciales en varios campos .
Mecanismo De Acción
Target of Action
N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .
Mode of Action
The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .
Pharmacokinetics
Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXYGGDIKKXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024845 | |
| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-88-4 | |
| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)




![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)

